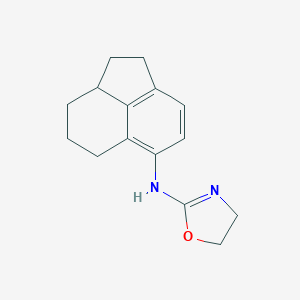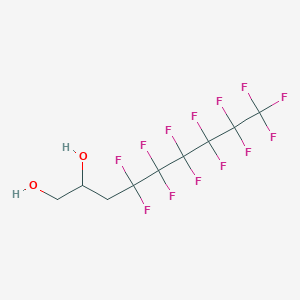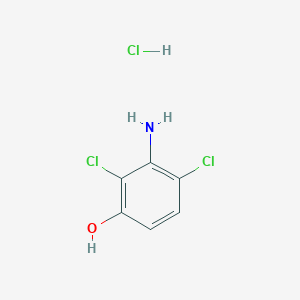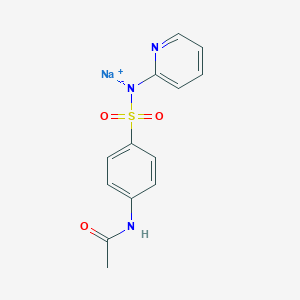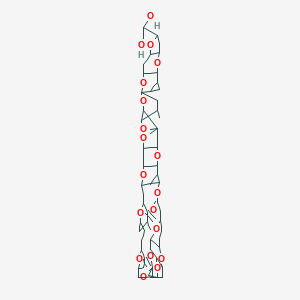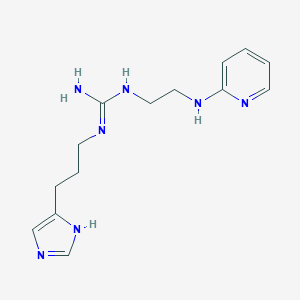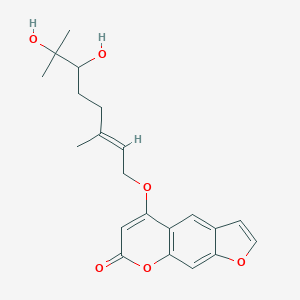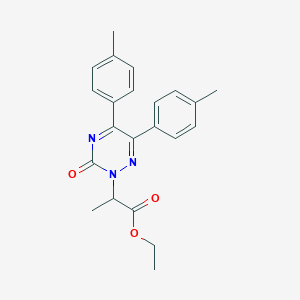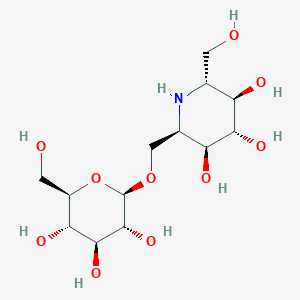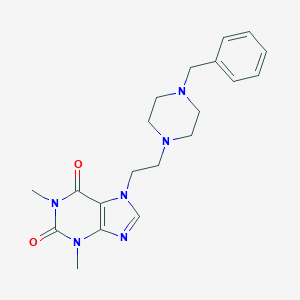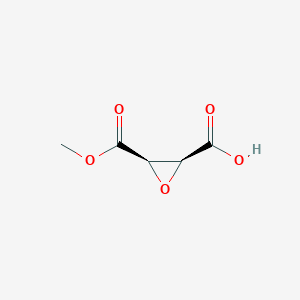
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid, also known as MOCOCA, is a chemical compound that has gained significant attention in the scientific research community due to its unique structure and potential applications. MOCOCA is a chiral epoxide that has been synthesized through various methods and has been found to have promising properties in the field of drug development and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in inhibiting cancer cell growth is not fully understood. However, studies have shown that (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes in the apoptotic pathway. (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are essential for cell division.
Efectos Bioquímicos Y Fisiológicos
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have low toxicity and does not have any significant biochemical or physiological effects in normal cells. However, in cancer cells, (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid induces apoptosis and disrupts the cell cycle, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid. One direction is the development of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid-based anticancer agents, which may have improved efficacy and fewer side effects compared to current treatments. Another direction is the synthesis of new chiral compounds using (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid as a reagent, which may have potential applications in various fields, including pharmaceuticals and agrochemicals. Additionally, further studies are needed to fully understand the mechanism of action of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid in inhibiting cancer cell growth and to optimize its synthesis and purification methods.
Métodos De Síntesis
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid can be synthesized through various methods, including the epoxidation of (S)-malic acid with peracetic acid, the epoxidation of (S)-3-hydroxybutyric acid with m-chloroperoxybenzoic acid, and the epoxidation of (S)-3-hydroxybutyric acid with dimethyldioxirane. The yield of (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid varies depending on the method used, with the highest yield reported through the epoxidation of (S)-malic acid with peracetic acid.
Aplicaciones Científicas De Investigación
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential applications in drug development, particularly in the development of anticancer agents. Studies have shown that (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. (2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds.
Propiedades
Número CAS |
110115-16-7 |
|---|---|
Nombre del producto |
(2S,3R)-3-Methoxycarbonyloxirane-2-carboxylic acid |
Fórmula molecular |
C5H6O5 |
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
(2S,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3+/m0/s1 |
Clave InChI |
HOMGCVPJOFSUEQ-STHAYSLISA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
SMILES canónico |
COC(=O)C1C(O1)C(=O)O |
Sinónimos |
2,3-Oxiranedicarboxylicacid,monomethylester,(2R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



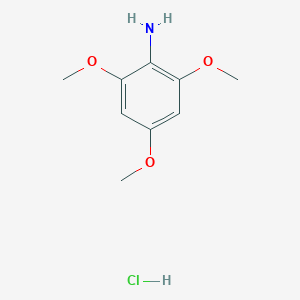
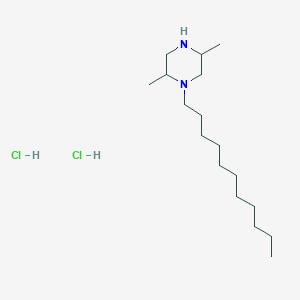
![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)
